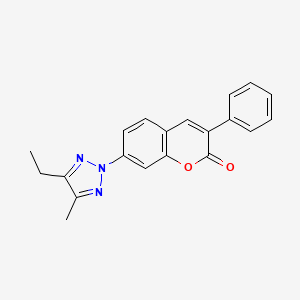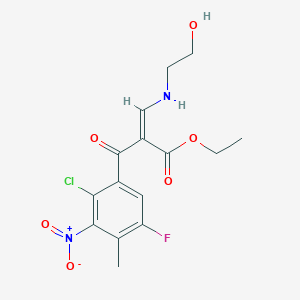
ethyl (Z)-3-(2-chloroethylamino)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a pyrrolidinone ring and an aminohexyl side chain, making it a versatile molecule with applications in various scientific disciplines, including medicinal chemistry, environmental science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Aminohexyl)-2-pyrrolidinone can be synthesized through a series of chemical reactions involving the formation of the pyrrolidinone ring and the attachment of the aminohexyl side chain. The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include hexylamine and pyrrolidinone derivatives, with reaction conditions typically involving controlled temperatures and pH levels to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of 1-(6-Aminohexyl)-2-pyrrolidinone involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminohexyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The aminohexyl side chain can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .
Scientific Research Applications
1-(6-Aminohexyl)-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating the interactions between molecules in biological systems.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a precursor for the synthesis of pharmaceutical agents.
Industry: 1-(6-Aminohexyl)-2-pyrrolidinone is used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 1-(6-Aminohexyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(6-Aminohexyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(6-Aminohexyl)-2-pyrrolidinone derivatives: These compounds have similar structures but with different functional groups attached to the pyrrolidinone ring or the aminohexyl side chain.
Pyrrolidinone-based compounds: These include other compounds with a pyrrolidinone ring but different side chains, which may have different properties and applications.
Aminohexyl-containing compounds: These compounds feature an aminohexyl side chain but different core structures, leading to variations in their chemical and biological properties
The uniqueness of 1-(6-Aminohexyl)-2-pyrrolidinone lies in its specific combination of the pyrrolidinone ring and the aminohexyl side chain, which imparts distinct chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
ethyl (Z)-3-(2-chloroethylamino)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2FN2O5/c1-3-25-15(22)10(7-19-5-4-16)14(21)9-6-11(18)8(2)13(12(9)17)20(23)24/h6-7,19H,3-5H2,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVDQEQPLCRJFZ-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCCl)C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCCCl)/C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Chloropyrazol-1-yl)-1-benzofuran-6-yl]-4-ethyl-5-methyltriazole](/img/structure/B8043248.png)

![2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile](/img/structure/B8043270.png)
![(E)-2-(4-chloropyrazol-1-yl)-3-[4-[(E)-2-(4-chloropyrazol-1-yl)-2-cyanoethenyl]phenyl]prop-2-enenitrile](/img/structure/B8043277.png)






![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)
![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043359.png)

